molecular formula C15H22O2 B210169 (6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one CAS No. 92691-35-5

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

Cat. No. B210169
CAS RN: 92691-35-5
M. Wt: 234.33 g/mol
InChI Key: DWGVRYKQVZGSIB-WDZFZDKYSA-N
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Description

“(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one” is a complex organic compound with the molecular formula C15H22O2 . It has an average mass of 234.334 Da and a monoisotopic mass of 234.161987 Da . The compound is also known by its IUPAC name "(6Z)-4-Isopropylidene-1,7-dimethyl-11-oxabicyclo[8.1.0]undec-6-en-3-one" .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple carbon rings and a ketone functional group . The structure includes isopropylidene and dimethyl groups, which contribute to its unique properties .


Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 342.9±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 58.7±3.0 kJ/mol and a flash point of 140.9±21.2 °C . The compound has a molar refractivity of 68.3±0.3 cm3, and it accepts 2 hydrogen bonds .

Scientific Research Applications

Synthesis Techniques

  • Ring-Closing Metathesis for Constructing Carbocycles : Nakamura et al. (2007) discussed the stereoselective synthesis of intermediates bearing an 11-oxabicyclo[6.2.1]undec-3-ene core, common in germacrane-type sesquiterpenes, using techniques like ring-closing metathesis and lactone transposition Nakamura et al., 2007.

  • Novel Catalysis in Methylation Reactions : Shieh et al. (2001) identified 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a novel catalyst in methylation of various organic compounds, enhancing reactions under mild conditions Shieh et al., 2001.

  • Intermolecular Reactions of Foiled Carbenes : Mieusset et al. (2008) explored the chemistry of endo-tricyclo[6.2.1.0]undec-9-en-11-ylidene, a foiled carbene, and its reactions with oxadiazoline, providing insights into carbene chemistry Mieusset et al., 2008.

Advanced Organic Synthesis

  • Innovative Methods for Bicyclo Ring Systems : Wang and Roskamp (1992) introduced new methods in synthesizing an 11-oxabicyclo[6.2.1]-undec-1,5,9-triene, such as the intramolecular Diels-Alder reaction, showcasing advanced organic synthesis techniques Wang & Roskamp, 1992.

  • Cycloaddition of Aminoallyl Cations with Dienes : Oh et al. (2003) reported on [4 + 3] cycloadditions involving aminoallyl cations and 1,3-dienes, contributing to the field of organic syntheses and reactions Oh et al., 2003.

  • Formal [6+4] Cycloaddition for Carbocycles : Dota et al. (2011) developed a method for constructing a 10-membered carbocycle with an oxygen bridge using a formal [6+4] cycloaddition reaction, advancing techniques in organic chemistry Dota et al., 2011.

Chemical Structure Analysis

  • Crystal Structure of Curcumenol : Hamdi et al. (2010) analyzed the crystal structure of a compound with a similar bicyclo structure, providing insights into molecular conformations and interactions Hamdi et al., 2010.

  • Nucleophilic Catalysis in Esterification : Shieh et al. (2002) explored the role of DBU in catalyzing the esterification of carboxylic acids, highlighting the versatility of this compound in various chemical reactions Shieh et al., 2002.

  • Stepwise Insertion of Carbenes into C–H Bonds : Mieusset et al. (2009) investigated the reactivity of stabilized-nucleophilic carbene tricyclo[6.2.1.0]undec-9-en-11-ylidene, offering insights into the carbene's behavior with C-H bonds Mieusset et al., 2009.

properties

IUPAC Name

(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGVRYKQVZGSIB-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/CCC2(C(O2)CC(=C(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Germacrone 4,5-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(+)-Germacrone-4,5-epoxide

CAS RN

92691-35-5
Record name Germacrone 4,5-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

59 - 60 °C
Record name Germacrone 4,5-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035889
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 2
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 3
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 4
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 5
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one
Reactant of Route 6
(6Z)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one

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